Piperidin-3-one

Catalog No.
S1893252
CAS No.
50717-82-3
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidin-3-one

CAS Number

50717-82-3

Product Name

Piperidin-3-one

IUPAC Name

piperidin-3-one

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c7-5-2-1-3-6-4-5/h6H,1-4H2

InChI Key

USISRUCGEISZIB-UHFFFAOYSA-N

SMILES

C1CC(=O)CNC1

Canonical SMILES

C1CC(=O)CNC1

Piperidin-3-one is a type of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Piperidin-3-one is a relatively simple molecule, but it serves as a valuable building block in organic synthesis due to its reactive ketone group and the presence of a nitrogen atom. While its natural occurrence is not well documented, it finds use as a synthetic intermediate in the production of more complex molecules with potential pharmaceutical applications [].


Molecular Structure Analysis

The key feature of piperidin-3-one's structure is the cyclic amine ring (piperidine) with the ketone group attached at the third carbon. This combination creates a reactive site due to the polarity of the carbonyl group (C=O) and the lone pair of electrons on the nitrogen atom. The cyclic amine ring also introduces chirality to the molecule, meaning it can exist in two non-superimposable mirror image forms [].


Chemical Reactions Analysis

Several chemical reactions involving piperidin-condensation reactions are of particular interest in scientific research:

  • Alkylation

    The lone pair on the nitrogen atom in piperidin-3-one can react with alkylating agents (compounds containing a reactive alkyl group) to form N-substituted piperidinones. This reaction allows for the introduction of various functional groups, expanding the molecule's properties.

  • Condensation with Aldehydes and Ketones

    Piperidin-3-one can condense with aldehydes and ketones to form substituted enamines or imines. These reactions are useful for creating new carbon-carbon bonds and building more complex molecules.

  • Reduction

    The ketone group in piperidin-3-one can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides access to piperidin-3-ol, another valuable synthetic intermediate.

C5H9NO (piperidin-3-one) + 4LiAlH4 -> C5H11NO (piperidin-3-ol) + 4LiAlO2

Note


Physical And Chemical Properties Analysis

  • A colorless liquid or solid at room temperature
  • Soluble in organic solvents like ethanol, methanol, and chloroform
  • Slightly soluble in water due to the presence of the polar carbonyl group
  • Basic in nature due to the lone pair on the nitrogen atom
Due to its ketone functionality:

  • Nucleophilic Reactions: The ketone group can react with nucleophiles such as Grignard reagents, hydrazines, and organolithium compounds, leading to the formation of various derivatives .
  • Condensation Reactions: It can undergo condensation with aldehydes or other carbonyl compounds to form larger cyclic structures.
  • Reduction Reactions: Piperidin-3-one can be reduced to piperidin-3-ol using reducing agents like sodium borohydride or lithium aluminum hydride.

Piperidin-3-one exhibits several biological activities, making it relevant in pharmacology:

  • Antimicrobial Properties: Some derivatives of piperidin-3-one have shown potential antimicrobial activity against various pathogens.
  • CNS Activity: Compounds related to piperidin-3-one have been studied for their effects on the central nervous system, including anxiolytic and antidepressant properties.
  • Antitumor Activity: Certain derivatives have been investigated for their potential antitumor effects, highlighting their importance in cancer research .

Various methods exist for synthesizing piperidin-3-one:

  • Intramolecular Amadori Reaction: This method involves the cyclization of α-hydroxyketones to form piperidinones .
  • Reduction of 3-Pyridone: Starting from 3-pyridone, reduction followed by cyclization can yield piperidin-3-one .
  • Direct Synthesis from Piperidine: Piperidine can be oxidized to form piperidin-3-one under specific conditions.

Piperidin-3-one finds applications in several fields:

  • Pharmaceutical Industry: Used as an intermediate in the synthesis of various pharmaceuticals.
  • Agricultural Chemicals: It is utilized in the development of agrochemicals due to its biological activity.
  • Material Science: Employed in synthesizing polymers and other materials with specific properties.

Studies on piperidin-3-one interactions focus on its reactivity with biological molecules:

  • Protein Binding Studies: Research indicates that certain derivatives can bind to specific proteins, influencing their activity and stability.
  • Enzyme Inhibition: Some studies have explored how piperidin-3-one derivatives inhibit enzymes linked to disease pathways, providing insights into their therapeutic potential.

Piperidin-3-one shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-Methylpiperidin-3-oneMethyl group at the nitrogen positionIncreased lipophilicity affecting CNS penetration
4-PiperidoneKetone at the 4-positionDifferent biological activity profile
1-PiperidinolHydroxyl group instead of a ketoneExhibits different reactivity and properties
2-PiperidoneKetone at the 2-positionVaries significantly in reactivity compared to piperidin-3-one

Piperidin-3-one's unique position of the ketone group contributes to its distinct reactivity and biological properties compared to these similar compounds.

XLogP3

-0.3

Wikipedia

3-Piperidinone

Dates

Modify: 2023-08-16

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